molecular formula C19H17BrN4O2S2 B2473560 2-bromo-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392295-05-5

2-bromo-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2473560
CAS RN: 392295-05-5
M. Wt: 477.4
InChI Key: DIPDZNWJXBIARZ-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of similar compounds involves several steps. For instance, the synthesis of 5-benzyl-1,3,4-oxadiazole-2-thiol involves converting phenyl acetic acid into ester, hydrazide and finally cyclizing in the presence of CS2 . N-substituted-2-bromoacetamides are prepared by reacting substituted amines with bromoacetyl bromide in basic media .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities . Heterocyclic moieties, like the 1,3,4-thiadiazole in this compound, have diverse activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are assumed to provide low toxicity and great in vivo stability .


Chemical Reactions Analysis

The 1,3,4-thiadiazole moiety is known to react with strong bases, forming a ring cleavage when strong bases are added to it and becoming stable as acids are added to it .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research on derivatives of 1,3,4-thiadiazole has demonstrated significant antimicrobial and antifungal activities. For instance, studies on sulfonyl-substituted nitrogen-containing heterocyclic systems, which are structurally related to the compound , have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. These findings suggest potential applications in developing new antimicrobial and antifungal agents (Sych et al., 2019).

Anticancer Applications

Compounds incorporating the thiadiazole scaffold have been evaluated for their anticancer activities. A study involving the synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups showed promising anticancer activity against a panel of human cancer cell lines, suggesting the compound's potential in cancer research and therapy (Tiwari et al., 2017).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available data, the 1,3,4-thiadiazole derivatives are known to exhibit a wide range of biological activities . For instance, bromo-substituted compounds were found to be potent, showing 100% protection at 60 mg/kg for mortality .

properties

IUPAC Name

2-bromo-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2S2/c1-11-7-8-12(2)15(9-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-5-3-4-6-14(13)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPDZNWJXBIARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

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